molecular formula C11H8N2O2 B12992993 [3,3'-Bipyridine]-2-carboxylic acid

[3,3'-Bipyridine]-2-carboxylic acid

Cat. No.: B12992993
M. Wt: 200.19 g/mol
InChI Key: ZSRAXFFFFLUKIB-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-2-carboxylic acid is an organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-2-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridine carboxylates with aryl bromides. This reaction is catalyzed by transition metals such as palladium or nickel and often requires the presence of a base and a ligand to facilitate the reaction .

Industrial Production Methods

Industrial production of bipyridine derivatives, including [3,3’-Bipyridine]-2-carboxylic acid, often employs similar catalytic coupling reactions. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity. Electrochemical methods and other innovative techniques are also being explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bipyridine N-oxides, amine derivatives, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-2-carboxylic acid and its derivatives often involves coordination with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, bipyridine derivatives can inhibit enzymes or interact with DNA, leading to various therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-pyridin-3-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,(H,14,15)

InChI Key

ZSRAXFFFFLUKIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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